Cas no 82782-26-1 (3-Buten-2-ol, 2-methyl-3-[(4-methylphenyl)thio]-)

3-Buten-2-ol, 2-methyl-3-[(4-methylphenyl)thio]- structure
82782-26-1 structure
Product name:3-Buten-2-ol, 2-methyl-3-[(4-methylphenyl)thio]-
CAS No:82782-26-1
MF:C12H16OS
MW:208.31984
CID:1807568
PubChem ID:12923801

3-Buten-2-ol, 2-methyl-3-[(4-methylphenyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-ol, 2-methyl-3-[(4-methylphenyl)thio]-
    • 2-methyl-3-(4-methylphenyl)sulfanylbut-3-en-2-ol
    • DTXSID10513090
    • 82782-26-1
    • 2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol
    • Inchi: InChI=1S/C12H16OS/c1-9-5-7-11(8-6-9)14-10(2)12(3,4)13/h5-8,13H,2H2,1,3-4H3
    • InChI Key: KYKVHDDFJMDJNF-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)SC(=C)C(C)(C)O

Computed Properties

  • Exact Mass: 208.09218630g/mol
  • Monoisotopic Mass: 208.09218630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.5Ų

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